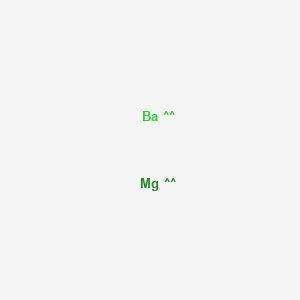
Barium--magnesium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium–magnesium (1/1) is a compound consisting of barium and magnesium in a 1:1 ratio. Both elements belong to the alkaline earth metals group and exhibit similar chemical properties. Barium is known for its high reactivity and is often used in various industrial applications, while magnesium is valued for its lightweight and strong properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium–magnesium (1/1) can be synthesized through various methods. One common approach involves the direct reaction of barium and magnesium metals at high temperatures. This reaction typically requires an inert atmosphere to prevent oxidation of the metals. The reaction can be represented as: [ \text{Ba} + \text{Mg} \rightarrow \text{BaMg} ]
Industrial Production Methods
Industrial production of barium–magnesium (1/1) often involves the reduction of barium and magnesium oxides using a reducing agent such as aluminum. The reaction is carried out in a high-temperature furnace, and the resulting alloy is then purified through various processes to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Barium–magnesium (1/1) undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form barium oxide and magnesium oxide.
Reduction: Can be reduced by strong reducing agents to form elemental barium and magnesium.
Substitution: Reacts with halogens to form barium halides and magnesium halides.
Common Reagents and Conditions
Common reagents used in reactions with barium–magnesium (1/1) include oxygen, halogens, and strong reducing agents. These reactions typically require high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving barium–magnesium (1/1) include barium oxide, magnesium oxide, barium halides, and magnesium halides.
Scientific Research Applications
Barium–magnesium (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Used in the production of high-strength alloys and as a component in certain electronic devices.
Mechanism of Action
The mechanism of action of barium–magnesium (1/1) involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a reducing agent or an oxidizing agent, depending on the reaction conditions. In biological systems, it may interact with cellular components and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to barium–magnesium (1/1) include other barium and magnesium alloys, such as barium–calcium and magnesium–calcium alloys. These compounds share similar chemical properties and reactivity patterns.
Uniqueness
Barium–magnesium (1/1) is unique due to its specific combination of barium and magnesium, which imparts distinct properties to the compound. Its high reactivity and ability to form stable alloys make it valuable in various industrial applications.
Conclusion
Barium–magnesium (1/1) is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important material for scientific research and industrial processes.
Properties
CAS No. |
62341-09-7 |
|---|---|
Molecular Formula |
BaMg |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
barium;magnesium |
InChI |
InChI=1S/Ba.Mg |
InChI Key |
IJBYNGRZBZDSDK-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















